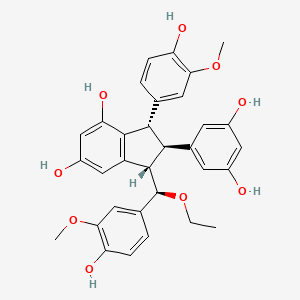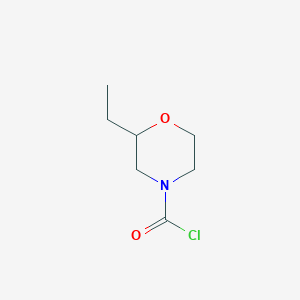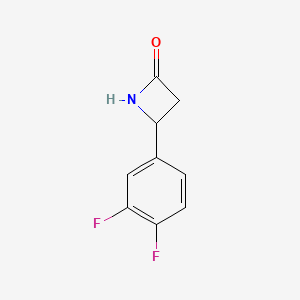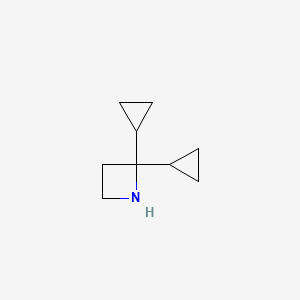![molecular formula C24H15N3 B13073320 12,15,18-triazaheptacyclo[14.11.0.02,14.05,13.06,11.017,25.019,24]heptacosa-1(16),2(14),3,5(13),6,8,10,17(25),19,21,23,26-dodecaene](/img/structure/B13073320.png)
12,15,18-triazaheptacyclo[14.11.0.02,14.05,13.06,11.017,25.019,24]heptacosa-1(16),2(14),3,5(13),6,8,10,17(25),19,21,23,26-dodecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,15,18-triazaheptacyclo[14.11.0.02,14.05,13.06,11.017,25.019,24]heptacosa-1(16),2(14),3,5(13),6,8,10,17(25),19,21,23,26-dodecaene: is a complex polycyclic compound characterized by its intricate structure and multiple nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12,15,18-triazaheptacyclo[14.11.0.02,14.05,13.06,11.017,25.019,24]heptacosa-1(16),2(14),3,5(13),6,8,10,17(25),19,21,23,26-dodecaene typically involves multi-step organic synthesis techniques. The process often starts with simpler organic molecules that undergo a series of reactions, including cyclization, amination, and condensation reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding complex polycyclic systems and can be used in the synthesis of novel materials with specific properties.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme mechanisms or as a probe in biochemical assays.
Medicine
Potential medical applications include its use as a scaffold for drug development. Its unique structure may allow for the design of molecules that can interact with specific biological targets, leading to new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or nanomaterials, due to its stability and structural complexity.
Mecanismo De Acción
The mechanism by which 12,15,18-triazaheptacyclo[14.11.0.02,14.05,13.06,11.017,25.019,24]heptacosa-1(16),2(14),3,5(13),6,8,10,17(25),19,21,23,26-dodecaene exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, influencing their function. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
12,15,18-triazaheptacyclo[14.11.0.02,14.05,13.06,11.017,25.019,24]heptacosa-1(16),2(14),3,5(13),6,8,10,17(25),19,21,23,26-dodecaene: can be compared with other polycyclic compounds containing nitrogen atoms, such as:
Uniqueness
What sets this compound apart is its highly complex structure, which includes multiple nitrogen atoms and a unique arrangement of rings. This complexity can lead to distinctive chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C24H15N3 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
12,15,18-triazaheptacyclo[14.11.0.02,14.05,13.06,11.017,25.019,24]heptacosa-1(16),2(14),3,5(13),6,8,10,17(25),19,21,23,26-dodecaene |
InChI |
InChI=1S/C24H15N3/c1-3-7-19-13(5-1)15-9-11-17-18-12-10-16-14-6-2-4-8-20(14)26-22(16)24(18)27-23(17)21(15)25-19/h1-12,25-27H |
Clave InChI |
RBPZKAYLTINEBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=C(N4)C6=C(C=C5)C7=CC=CC=C7N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide](/img/structure/B13073250.png)

![2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13073253.png)





![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13073288.png)
![Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine](/img/structure/B13073289.png)

![2-(Dimethoxymethyl)spiro[4.4]nonan-1-one](/img/structure/B13073302.png)

